![molecular formula C16H34O2P+ B14309161 (2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium CAS No. 114045-02-2](/img/structure/B14309161.png)
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of both ethylhexyl groups and an oxophosphanium moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with another equivalent of 2-ethylhexanol to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium moiety to phosphine.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl substituted phosphonium compounds.
Scientific Research Applications
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers
Mechanism of Action
The mechanism of action of (2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl glycidyl ether: Used as a reactive diluent in epoxy resins.
2-Ethylhexyl acrylate: Utilized in the production of polymers and copolymers.
2-Ethylhexyl diphenyl phosphate: Employed as a flame retardant and plasticizer.
Uniqueness
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium stands out due to its unique combination of ethylhexyl groups and an oxophosphanium moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
Properties
CAS No. |
114045-02-2 |
|---|---|
Molecular Formula |
C16H34O2P+ |
Molecular Weight |
289.41 g/mol |
IUPAC Name |
2-ethylhexoxy-(2-ethylhexyl)-oxophosphanium |
InChI |
InChI=1S/C16H34O2P/c1-5-9-11-15(7-3)13-18-19(17)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1 |
InChI Key |
YHZUKKGGOYXZHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CO[P+](=O)CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


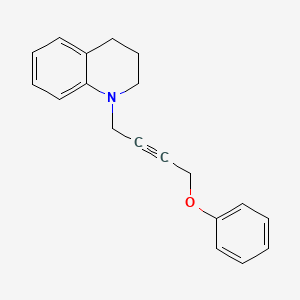
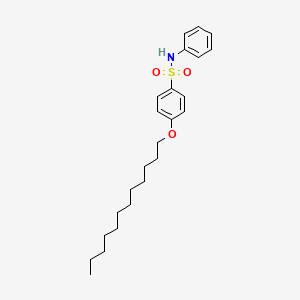
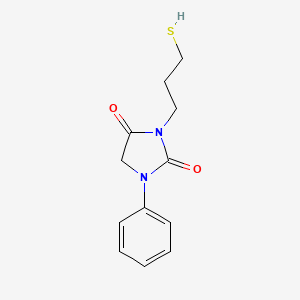
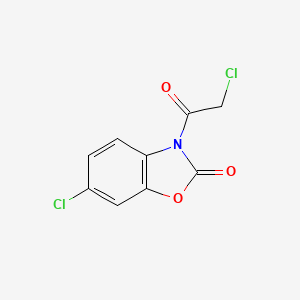



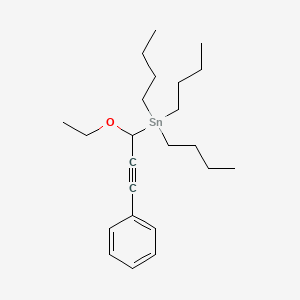
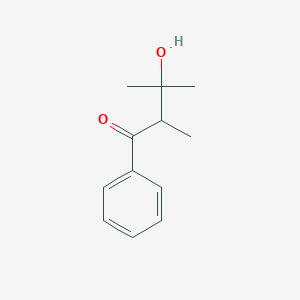
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
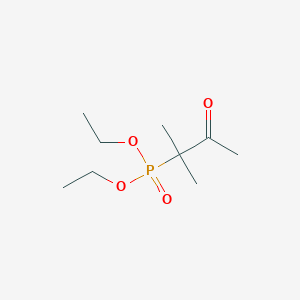
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
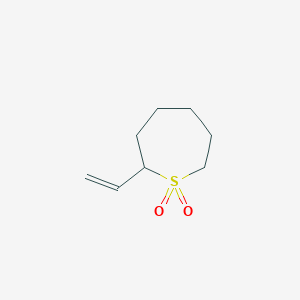
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)
